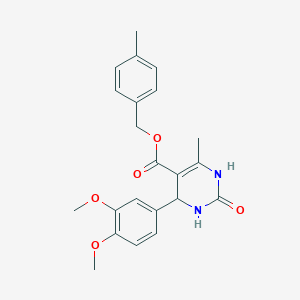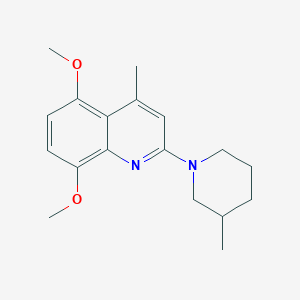![molecular formula C29H26N2O6S B5140626 methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBMB, and it is a member of the sulfonamide family of compounds. MBMB is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further study.
作用机制
The mechanism of action of MBMB is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Studies have shown that MBMB inhibits the Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. Additionally, MBMB has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
MBMB has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that MBMB exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MBMB has been shown to exhibit potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the primary advantages of MBMB is its potent antitumor activity, which makes it an attractive candidate for further study in the field of cancer research. Additionally, MBMB exhibits a range of biochemical and physiological effects, which may make it useful in the treatment of other diseases. However, there are also limitations to the use of MBMB in lab experiments. One of the primary limitations is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions that could be pursued in the study of MBMB. One potential direction is to further investigate its mechanism of action, which may help to identify new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential use of MBMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the synthesis of new derivatives of MBMB could be explored, which may lead to the development of more potent and selective compounds.
合成方法
The synthesis of MBMB involves a multistep process that begins with the reaction of 4-methoxybenzoyl chloride with benzylamine. This reaction produces the intermediate product, 4-methoxybenzoylbenzylamine, which is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. The resulting product is then reacted with 2-aminobenzoic acid to produce the final product, methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate.
科学研究应用
MBMB has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that MBMB exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, MBMB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
methyl 2-[[2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6S/c1-36-22-16-18-23(19-17-22)38(34,35)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28(32)30-26-14-8-6-12-24(26)29(33)37-2/h3-19H,20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJRFZOZVRXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)